Product packaging for 8-Fluoro-2H-chromene-3-carboxylic acid(Cat. No.:)

8-Fluoro-2H-chromene-3-carboxylic acid

Cat. No.: B13237046
M. Wt: 194.16 g/mol
InChI Key: HBCULAJWDXQNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2H-chromene-3-carboxylic acid is a high-value fluorinated organic compound primarily utilized in research and development, particularly in the field of medicinal chemistry. Its core structure, the 2H-chromene-3-carboxylic acid scaffold, is a known building block for synthesizing more complex molecules. The incorporation of a fluorine atom at the 8-position is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This makes it a crucial intermediate for researchers developing novel pharmacologically active agents . The parent compound, 2H-chromene-3-carboxylic acid, has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol. It is characterized by a melting point of 184-186°C and a density of 1.346 g/cm³ . As a handling precaution, compounds in this class are typically harmful upon inhalation, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE) and engineering controls are recommended for safe handling . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FO3 B13237046 8-Fluoro-2H-chromene-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13)

InChI Key

HBCULAJWDXQNIL-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)F)C(=O)O

Origin of Product

United States

Significance of the Chromene Scaffold in Advanced Chemical Research

The chromene, or benzopyran, ring system is a privileged scaffold in drug discovery and natural product chemistry. amrita.edu This structural motif, consisting of a benzene (B151609) ring fused to a pyran ring, is a cornerstone of numerous biologically active compounds. researchgate.net Its prevalence in nature is seen in a wide array of molecules, including alkaloids, flavonoids, and tocopherols, which exhibit a broad spectrum of physiological effects. researchgate.net

The significance of the chromene scaffold is underscored by the diverse pharmacological activities associated with its derivatives. amrita.edu Researchers have extensively documented the potential of chromene-based compounds across various therapeutic areas. This versatility has cemented the chromene nucleus as a valuable starting point for the design and synthesis of new drug candidates. The inherent properties of the scaffold, combined with the potential for diverse functionalization, allow medicinal chemists to fine-tune its biological activity, leading to the development of more potent and selective agents. researchgate.net

Table 1: Reported Biological Activities of Chromene Derivatives

Biological ActivityDescription
Anticancer Chromene derivatives have shown the ability to inhibit the growth of various cancer cell lines. nih.gov
Antimicrobial The scaffold is a key component in compounds designed to combat bacterial and fungal infections. researchgate.net
Anti-inflammatory Certain chromenes exhibit potent anti-inflammatory effects. amrita.edu
Antiviral Research has indicated the potential of chromene derivatives as antiviral agents, including against HIV. amrita.eduresearchgate.net
Antioxidant The structural features of chromenes are found in many natural antioxidants like Vitamin E (a-tocopherol). amrita.edu
Anticoagulant The chromene structure is related to well-known anticoagulants. amrita.edu

Role of Fluorinated Chromene Derivatives in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. nih.govmdpi.com

When applied to the chromene scaffold, fluorination can lead to several advantageous modifications:

Metabolic Stability: The C-F bond is highly stable and resistant to metabolic cleavage by enzymes in the body. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, thereby increasing the molecule's half-life and bioavailability. mdpi.comresearchgate.net

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, which can enhance the binding interactions between the molecule and its biological target, such as an enzyme or receptor. nih.govmdpi.com

Membrane Permeability: The lipophilicity of a molecule is a critical factor in its ability to cross cell membranes. The strategic placement of fluorine can modulate this property, improving the absorption and distribution of the compound throughout the body. researchgate.net

Therefore, the synthesis of fluorinated chromene derivatives, such as 8-Fluoro-2H-chromene-3-carboxylic acid, represents a targeted approach to creating new chemical entities with potentially superior therapeutic properties compared to their non-fluorinated counterparts. nih.gov

Overview of Research Trajectories for Chromene 3 Carboxylic Acid Derivatives

Cyclization Reaction Approaches for 2H-Chromene-3-carboxylic Acid Systems

The synthesis of the 2H-chromene core predominantly relies on cyclization strategies. These methods involve the formation of the characteristic benzopyran ring system from various acyclic precursors. Modern synthetic chemistry has seen a shift towards catalytic approaches to achieve these transformations with higher efficiency, atom economy, and selectivity.

Catalytic Systems in Chromene-3-carboxylic Acid Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, often enabling reactions under milder conditions with greater control over the outcome. Various catalytic systems, including transition metals, organocatalysts, nanocatalysts, and ionic liquids, have been successfully employed.

A novel and efficient approach for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C–H activation and [3 + 3] annulation cascade. acs.orgnih.gov This redox-neutral process utilizes readily available N-phenoxyacetamides and methyleneoxetanones as starting materials. organic-chemistry.org The reaction represents the first instance of employing an α-methylene-β-lactone unit as a three-carbon source in transition-metal-catalyzed C–H activation, proceeding through a selective alkyl C–O bond cleavage. acs.orgresearchgate.net

The transformation is typically catalyzed by a rhodium complex, such as [Cp*RhCl2]2, in the presence of an acetate (B1210297) salt like cesium acetate (CsOAc). organic-chemistry.org The choice of solvent has been found to be crucial for controlling the reaction pathway. acs.org Mechanistic investigations, including the isolation of a five-membered rhodacycle intermediate and density functional theory (DFT) calculations, suggest a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle. nih.govorganic-chemistry.org

This methodology exhibits broad substrate tolerance, accommodating various functional groups on the N-phenoxyacetamide precursor. organic-chemistry.org Notably, electron-donating groups on the phenoxy moiety tend to provide higher yields compared to electron-withdrawing groups. acs.org The reaction's practicality has been demonstrated through gram-scale synthesis, highlighting its potential for broader synthetic applications. acs.org

Table 1: Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acid Derivatives Reaction Conditions: N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.4 mmol), [CpRhCl2]2 (2.5 mol %), CsOAc (1.0 equiv), MeCN (2.0 mL), 60 °C.*

EntrySubstituent on Phenoxy RingProductYield (%)
1H2H-chromene-3-carboxylic acid81
24-Me6-methyl-2H-chromene-3-carboxylic acid85
34-F6-fluoro-2H-chromene-3-carboxylic acid72
44-Cl6-chloro-2H-chromene-3-carboxylic acid76
54-CO2Me6-(methoxycarbonyl)-2H-chromene-3-carboxylic acid61

This interactive table is based on data reported for the synthesis of related analogues. acs.orgorganic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. Catalysts such as piperidine (B6355638) and pyridine-2-carboxylic acid (P2CA) have been effectively used in the synthesis of chromene derivatives.

Piperidine, a secondary amine, is often employed as a basic catalyst. It can facilitate Knoevenagel condensation, a key step in many chromene syntheses, by activating methylene (B1212753) groups and promoting subsequent cyclization reactions. For instance, piperidine has been used as a mediator in the three-component reaction of salicylaldehydes, an active methylene compound, and a third component to yield complex chromene hybrids in excellent yields. researchgate.net

Pyridine-2-carboxylic acid (P2CA) is a bifunctional organocatalyst, possessing both a basic nitrogen atom and an acidic carboxylic acid group. nih.gov This dual functionality allows it to act as both a Brønsted acid and a Brønsted base, effectively catalyzing multicomponent reactions for the synthesis of chromene derivatives. nih.govrsc.org In a one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles, P2CA (15 mol%) was shown to facilitate high yields (up to 98%) in short reaction times under green conditions (water-EtOH solvent). nih.govresearchgate.net The catalyst's efficiency, recyclability, and the environmentally benign nature of the protocol make it an attractive option for chromene synthesis. rsc.org

The use of heterogeneous nanocatalysts offers significant advantages, including high catalytic activity, ease of separation from the reaction mixture, and excellent reusability. Sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@SiO2-SO3H) have proven to be highly effective solid acid catalysts for the synthesis of various chromene derivatives. jwent.netjmu.edu

These core-shell magnetic nanoparticles possess a superparamagnetic iron oxide core, a protective silica (B1680970) shell, and accessible sulfonic acid groups on the surface that provide the catalytic activity. researchgate.net The magnetic core allows for simple recovery of the catalyst using an external magnet. jmu.edu

This catalytic system has been successfully applied to the one-pot, three-component synthesis of dihydropyrano[c]chromene derivatives from the reaction of aromatic aldehydes, malononitrile (B47326), and 4-hydroxycoumarin (B602359). jwent.netjmu.edu The acidic sites on the catalyst activate the carbonyl group of the aldehyde, promoting the initial Knoevenagel condensation. jwent.net The reaction proceeds efficiently in green solvents like methanol, with high yields (up to 98%) and short reaction times. jmu.edu The catalyst demonstrates remarkable stability and can be recycled for several consecutive runs with negligible loss of activity. jmu.edu

Table 2: Fe3O4@SiO2-SO3H Catalyzed Synthesis of Dihydropyrano[c]chromene Derivatives Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), Fe3O4@SiO2-SO3H (0.05 g), Methanol (5 mL), 80 °C.

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde2.592
24-Chlorobenzaldehyde2.095
34-Nitrobenzaldehyde1.598
43-Nitrobenzaldehyde2.098
54-Methoxybenzaldehyde3.089

This interactive table is based on data reported for the synthesis of related analogues. jmu.edu

Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as green solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and tunable properties. mdpi.com They can act as both the reaction medium and the catalyst, simplifying reaction procedures and often enhancing reaction rates and yields. organic-chemistry.org

For the synthesis of coumarin-3-carboxylic acids, a related class of compounds, Brønsted acidic ionic liquids have been shown to be highly effective. rowan.edu For example, 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·2AlCl3) functions as a Lewis acidic IL, effectively catalyzing the Pechmann condensation of phenols with ethyl acetoacetate. organic-chemistry.org Task-specific ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), have also been employed as catalysts. researchgate.net

These protocols are often environmentally benign, offering advantages such as good yields, short reaction times, simple workup procedures, and the potential for catalyst recycling and reuse for multiple cycles without significant loss of activity. researchgate.netnih.gov

Environmentally Benign (Green) Synthetic Strategies for Fluoro-2H-chromene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules, including chromene derivatives. nih.gov These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green approaches to chromene synthesis often involve the use of non-toxic, recyclable catalysts, such as the organocatalyst pyridine-2-carboxylic acid or magnetic nanocatalysts as discussed previously. nih.govoiccpress.com The choice of solvent is another critical aspect. The use of environmentally friendly solvents like water, ethanol, or mixtures thereof, or conducting reactions under solvent-free conditions, significantly enhances the green credentials of a synthetic protocol. nih.govnih.gov

Innovative energy sources such as microwave irradiation and ultrasound have also been employed to accelerate reaction rates, reduce reaction times, and improve yields, often under milder conditions than traditional heating. nih.gov For instance, the synthesis of 2-amino-4H-chromene derivatives has been achieved in excellent yields within minutes using microwave irradiation in the presence of a recyclable iron oxide nanoparticle catalyst. oiccpress.com These methods, combined with the use of multicomponent reactions that enhance atom economy, represent a significant step towards the sustainable synthesis of this compound and its analogues. rsc.orgnih.gov

Decarboxylative Strategies for Chromene-3-carboxylic Acid Precursors

The carboxylic acid group is a versatile functional handle that can be used to introduce a wide variety of substituents. Decarboxylative strategies, where the -COOH group is removed and replaced, have become powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds from readily available carboxylic acid precursors. princeton.eduresearchgate.net

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. rsc.orgresearchgate.net This approach allows for the decarboxylative functionalization of abundant and stable carboxylic acids, which serve as effective alternatives to organometallic reagents. rsc.orgresearchgate.net The process typically involves a photocatalyst that, upon absorbing visible light, initiates a single electron transfer (SET) to or from the carboxylic acid, leading to its fragmentation and the release of CO₂, a traceless byproduct. rsc.org

This strategy has been applied to a wide range of transformations, including alkylations, arylations, and aminations. princeton.eduescholarship.org For a precursor like this compound, this method could facilitate the introduction of various functional groups at the 3-position of the chromene ring. For example, photocatalytic decarboxylative oxygenation can convert aliphatic carboxylic acids into their corresponding dehomologated carbonyl compounds (ketones, aldehydes, etc.). princeton.edu This suggests a pathway to convert a chromene-3-acetic acid analogue into a chromene-3-carboxaldehyde or a related ketone.

Transition metals such as palladium, copper, silver, and rhodium are highly effective catalysts for decarboxylative cross-coupling reactions. researchgate.netnih.gov These reactions utilize stable and inexpensive carboxylic acids to form new bonds with good functional group tolerance. researchgate.net The mechanism often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an organometallic species that can participate in subsequent coupling steps. researchgate.net

For instance, rhodium(III)-catalyzed C-H activation and annulation has been used to synthesize 2H-chromene-3-carboxylic acids. organic-chemistry.org Conversely, a synthesized chromene-3-carboxylic acid can serve as a substrate for further functionalization. Metal-catalyzed decarbonylation of carboxylic acid derivatives can produce olefins, offering a route to transform the chromene scaffold. rsc.org Furthermore, decarboxylative coupling reactions catalyzed by palladium or copper can be used to form C-C bonds, such as in biaryl synthesis, or C-heteroatom bonds. researchgate.net This methodology would allow for the coupling of the 8-Fluoro-2H-chromene-3-yl moiety (generated via decarboxylation) with various aryl halides or other coupling partners.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
2-amino-4H-chromene
Coumarin-based 1,2,3-triazoles
Pyrrolidinyl Spirooxindoles

Metal-Catalyzed Decarboxylation of Chromene-3-carboxylic Acid Derivatives

Targeted Fluorination Strategies in Chromene Ring Systems

The introduction of fluorine onto a chromene ring can be accomplished using various modern fluorinating agents. mdpi.com A particularly innovative strategy is decarboxylative fluorination, where a carboxylic acid group is replaced with a fluorine atom. This has been achieved using a manganese-catalyzed system with a nucleophilic fluoride (B91410) ion source. nih.govresearchgate.net This method is significant as it allows for the use of readily available carboxylic acids as precursors to fluorinated molecules and is even applicable for isotopic labeling with ¹⁸F for PET imaging. nih.gov

Regioselective Synthesis of Fluoro-substituted Chromene-3-carboxylic Acids

Achieving regioselectivity is paramount in the synthesis of specifically substituted chromenes like this compound. One effective strategy involves a Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone, followed by oxidation to yield the desired chromone-3-carboxylic acid. semanticscholar.org For example, the synthesis of 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid starts from 2-hydroxy-5-fluoroacetophenone, demonstrating that the position of the fluorine atom is determined by the choice of the initial substituted phenol. semanticscholar.org This principle can be directly applied to the synthesis of the 8-fluoro analogue by starting with the appropriate 2-hydroxy-3-fluoroacetophenone.

Another powerful method for regioselective synthesis is the rhodium(III)-catalyzed C-H activation and annulation of N-phenoxyacetamides with methyleneoxetanones. acs.orgnih.gov This redox-neutral cascade reaction provides direct access to the 2H-chromene-3-carboxylic acid framework. The regioselectivity of the C-H activation is influenced by the electronic nature and position of substituents on the phenoxy ring, with the reaction typically favoring the less sterically hindered ortho position. acs.org For instance, a meta-chloro substituent directs the annulation exclusively to the less-hindered C-H bond, providing a single regioisomer. acs.org This high degree of control is essential for the precise synthesis of specifically substituted fluoro-chromene derivatives.

Functionalization at Specific Positions of the Chromene Ring System

One such example is the rhodium(III)-catalyzed C-H activation and subsequent annulation of a 2H-chromene-3-carboxylic acid with methyl acrylate. This reaction leads to the formation of a 1H-furo[3,4-c]chromen-3(4H)-one derivative, demonstrating that the chromene scaffold is amenable to transition-metal-catalyzed C-H functionalization. acs.org This type of reaction introduces a new fused ring system and additional functional groups, thereby expanding the structural diversity of the original molecule.

The electrophilic and nucleophilic substitution reactions on the benzene (B151609) ring of the chromene system are also plausible, although the directing effects of the fluorine and other substituents would need to be carefully considered. The fluorine atom at the 8-position is an electron-withdrawing group, which would influence the regioselectivity of such reactions.

Reaction Type Reagents and Conditions Product Type Potential Application
C-H Functionalization[Cp*RhCl2]2, CsOAc, Methyl AcrylateFused furo[3,4-c]chromenoneIntroduction of new heterocyclic rings
Electrophilic Aromatic SubstitutionNitrating or Halogenating agentsSubstituted chromene ringModulation of electronic properties
Nucleophilic Aromatic SubstitutionStrong nucleophilesSubstituted chromene ringIntroduction of diverse functional groups

This table presents potential functionalization reactions based on the reactivity of similar chromene systems.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile handle for a wide range of chemical transformations, most notably the formation of amides and esters. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological target engagement.

Amide Bond Formation: The synthesis of amides from this compound is a common derivatization strategy. Standard peptide coupling reagents can be employed to react the carboxylic acid with a diverse array of primary and secondary amines. While specific examples detailing the synthesis of amides from this compound are found within patent literature, the general methodologies are well-established. google.comgoogle.com These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Esterification: The conversion of the carboxylic acid to an ester is another important modification. This can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and other properties of the resulting ester.

Derivative Type General Reaction Common Reagents Significance
AmidesCarboxylic Acid + AmineEDC, HOBt, HATU, DCCIntroduces a wide range of functional groups, modulates biological activity.
EstersCarboxylic Acid + AlcoholH2SO4 (catalyst), SOCl2Alters solubility, metabolic stability, and can act as a prodrug.

This table outlines common modifications of the carboxylic acid moiety and their general significance.

Synthesis of Conjugated and Fused Ring Systems Involving this compound

Building upon the this compound core to create more complex, polycyclic systems is a sophisticated strategy to explore novel chemical space. This can be achieved through intramolecular cyclization reactions or by reacting the chromene scaffold with other cyclic or acyclic molecules.

An example of an intramolecular reaction is the acid-catalyzed cyclization of a 2H-chromene-3-carboxylic acid derivative, which can lead to the formation of a tetracyclic product. acs.org This type of transformation creates a rigid, three-dimensional structure that can have distinct biological properties.

Furthermore, the reactivity of the chromone-3-carboxylic acid system (a related oxidized form) with various nucleophiles has been shown to produce a variety of fused heterocyclic systems. For instance, reaction with 1,3-diphenyl-1H-pyrazol-5(4H)-one can yield a chromeno[3',4':5,6]pyrano[2,3-c]pyrazol-4(1H)-one. psu.edu Similarly, reaction with thiobarbituric acid can produce a chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-4,5-(1H,3H)-dione. psu.edu These examples, while not on the specific 8-fluoro-2H-chromene substrate, highlight the potential of the chromene-3-carboxylic acid scaffold to serve as a building block for the synthesis of complex, fused-ring systems.

Starting Material System Reactant Resulting Fused System Reference Reaction Type
2H-Chromene-3-carboxylic acid- (intramolecular)Tetracyclic fused systemIntramolecular Cyclization
Chromone-3-carboxylic acid1,3-diphenyl-1H-pyrazol-5(4H)-oneChromeno[3',4':5,6]pyrano[2,3-c]pyrazolCondensation and Cyclization
Chromone-3-carboxylic acidThiobarbituric acidChromeno[3',4':5,6]pyrano[2,3-d]pyrimidineCondensation and Cyclization

This table illustrates the potential for forming fused ring systems based on the reactivity of the broader chromene-3-carboxylic acid scaffold.

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 2h Chromene 3 Carboxylic Acid Derivatives

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For 8-Fluoro-2H-chromene-3-carboxylic acid, the spectrum is expected to show distinct signals for the carboxylic acid, vinylic, methylene (B1212753), and aromatic protons.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet in a highly deshielded region of the spectrum, usually between 10.0 and 13.0 ppm, due to strong deshielding and hydrogen bonding. libretexts.orgmnstate.edu The vinylic proton at the C4 position is expected to appear as a singlet around 7.8-8.2 ppm. The methylene protons (-CH₂-) at the C2 position, being adjacent to both an oxygen atom and a double bond, are predicted to resonate as a singlet around 5.0-5.4 ppm.

The aromatic region will display a more complex pattern due to spin-spin coupling between the protons on the benzene (B151609) ring and coupling to the fluorine atom at C8. The H5, H6, and H7 protons will appear as multiplets in the range of 6.9-7.5 ppm. The fluorine atom at C8 will couple with adjacent protons, with typical coupling constants being approximately 7-10 Hz for ortho coupling (³JH-F) to H7 and 4-6 Hz for meta coupling (⁴JH-F) to H6. hw.ac.uk

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH 10.0 - 13.0 Broad Singlet 1H
H-4 7.8 - 8.2 Singlet 1H
H-5 6.9 - 7.5 Multiplet (dd) 1H
H-6 6.9 - 7.5 Multiplet (ddd) 1H
H-7 6.9 - 7.5 Multiplet (dd) 1H
H-2 5.0 - 5.4 Singlet 2H

¹³C-NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 165 and 175 ppm. libretexts.org The aromatic carbons resonate between 110 and 160 ppm. The carbon atom directly bonded to the fluorine (C8) will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JC-F), with a predicted coupling constant of 240-250 Hz. rsc.orgblogspot.com Its chemical shift will be significantly downfield. Other aromatic carbons near the fluorine atom will also exhibit smaller couplings (²JC-F, ³JC-F). researchgate.net The vinylic carbons (C3 and C4) and the carbon of the pyran ring attached to oxygen (C8a) will also be found in this region. The methylene carbon (C2) is expected in the more shielded region of 65-75 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts and C-F Couplings

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Coupling
-COOH 165 - 175 -
C-8 (C-F) 155 - 160 Doublet, ¹JC-F ≈ 245 Hz
C-8a 145 - 150 Doublet, ²JC-F
C-4 135 - 140 -
C-3 125 - 130 -
C-6 124 - 128 Doublet, ⁴JC-F
C-4a 118 - 122 -
C-5 116 - 120 Doublet, ⁴JC-F
C-7 114 - 118 Doublet, ²JC-F
C-2 (-CH₂-) 65 - 75 -

¹⁹F-NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. alfa-chemistry.com With a wide chemical shift range, the position of the ¹⁹F signal is very sensitive to its electronic surroundings. nih.gov For an aryl fluoride (B91410) like this compound, the fluorine signal is expected to appear in the range of -110 to -140 ppm relative to a standard like CFCl₃. ucsb.edufigshare.com The signal will likely appear as a multiplet due to coupling with the ortho (H7) and meta (H6) protons.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the coupled aromatic protons (H5, H6, and H7), confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H2, H4, H5, H6, and H7 to their corresponding carbon signals (C2, C4, C5, C6, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) like C3, C4a, C8, C8a, and the carboxyl carbon, by observing their correlations to nearby protons.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FTIR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid group will produce a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.com The C=O (carbonyl) stretching vibration of the carboxylic acid will give a strong, sharp peak typically in the range of 1700-1730 cm⁻¹. spectroscopyonline.com

Vibrations from the carbon-carbon double bonds in the aromatic ring and the pyran ring (C=C) will appear in the 1450-1620 cm⁻¹ region. The C-O stretching vibrations, from the ether linkage in the chromene ring and the carboxylic acid, are expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com Finally, a strong absorption corresponding to the C-F stretch is anticipated in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
O-H stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C=O stretch Carboxylic Acid 1700 - 1730 Strong, Sharp
C=C stretch Aromatic/Vinylic 1450 - 1620 Medium to Strong
C-O stretch Ether/Carboxylic Acid 1210 - 1320 Strong
C-F stretch Aryl Fluoride 1000 - 1250 Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. mcmaster.cachimia.ch Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact mass to several decimal places, allowing for the unambiguous determination of a molecular formula. nih.govlibretexts.org

For this compound, the molecular formula is C₁₀H₇FO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the calculated monoisotopic mass is 194.03792. An HRMS experiment would measure the m/z of the molecular ion [M]⁺ or a protonated species [M+H]⁺. If the experimentally measured mass matches the calculated mass to within a few parts per million (ppm), it provides definitive confirmation of the compound's molecular formula.

Table 4: High-Resolution Mass Spectrometry Data

Ion Type Molecular Formula Calculated Exact Mass
[M]⁺ C₁₀H₇FO₃ 194.03792
[M+H]⁺ C₁₀H₈FO₃ 195.04575
[M+Na]⁺ C₁₀H₇FO₃Na 217.02787

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For derivatives of this compound, this technique would elucidate the influence of the C8-F bond on the planarity of the chromene ring system and its role in directing supramolecular assemblies through interactions such as hydrogen bonding and π-π stacking.

To illustrate the typical crystallographic data obtained for related chromene derivatives, the following table presents information for ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate researchgate.net.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.5355(6)
b (Å) 17.9307(14)
c (Å) 9.9423(8)
β (°) 100.974(3)
Volume (ų) 1318.81(18)
Z 4

This data provides a framework for what could be expected from a crystallographic analysis of an this compound derivative.

Electronic Spectroscopy and Photophysical Property Assessment

The electronic and photophysical properties of chromene derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of a fluorine atom at the 8-position is anticipated to modulate the absorption and emission characteristics of the molecule due to fluorine's high electronegativity and its ability to participate in resonance effects.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 2H-chromene-3-carboxylic acid derivatives, the absorption spectra are typically characterized by one or more intense bands in the UV region, corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λmax) is influenced by the electronic nature of the substituents.

The fluorine atom at the 8-position, being an electron-withdrawing group by induction and a weak π-donor through resonance, is expected to cause a slight to moderate shift in the λmax compared to the unsubstituted parent compound. The exact nature of this shift (blue or red) would depend on the interplay of these opposing electronic effects and the specific solvent environment.

The following table provides representative UV-Vis absorption data for related coumarin (B35378) derivatives to contextualize the expected absorption range for this compound derivatives.

CompoundSolventλmax (nm)
CoumarinEthanol274, 311
7-HydroxycoumarinEthanol325
7-AminocoumarinEthanol365

Based on these trends, the λmax for this compound would likely fall within the range of 280-330 nm.

Many chromene derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. The fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, are key photophysical parameters.

The 8-fluoro substituent is expected to influence the fluorescence properties. The heavy atom effect of fluorine is negligible, so significant quenching of fluorescence is not anticipated. However, the electronic perturbations introduced by the fluorine atom can alter the energy of the excited state, leading to shifts in the emission wavelength.

The fluorescence quantum yield can be either enhanced or diminished depending on how the substituent affects the rates of radiative (fluorescence) and non-radiative decay pathways. In some cases, the introduction of fluorine has been shown to enhance the quantum yield of fluorophores by increasing the rigidity of the molecular structure and reducing non-radiative decay.

The table below presents fluorescence data for some substituted coumarins, which can serve as a reference for predicting the behavior of this compound derivatives.

CompoundSolventλex (nm)λem (nm)Quantum Yield (ΦF)
CoumarinEthanol3253850.001
7-HydroxycoumarinEthanol3254550.61
7-AminocoumarinEthanol3654450.73

Given the electronic nature of fluorine, it is plausible that this compound would exhibit fluorescence with a quantum yield that is sensitive to the solvent environment.

Theoretical and Computational Investigations of 8 Fluoro 2h Chromene 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of its structure and reactivity.

For 8-Fluoro-2H-chromene-3-carboxylic acid, DFT calculations would typically be employed to optimize its three-dimensional geometry, predicting bond lengths and angles with high accuracy. From this optimized structure, a wealth of information can be derived. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interaction. Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of the molecule's reactivity profile.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The following values are representative examples based on similar structures and are for illustrative purposes.)

ParameterDescriptionIllustrative Value
HOMO Energy Highest Occupied Molecular Orbital energy; relates to electron-donating ability.-6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.6.5 eV
Electron Affinity (A) The energy released when an electron is added to the molecule.1.8 eV
Electronegativity (χ) A measure of the ability of the molecule to attract electrons.4.15 eV
Chemical Hardness (η) A measure of resistance to change in electron distribution.2.35 eV

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

In the case of this compound, docking simulations would be performed against a library of known protein targets to predict its binding affinity and mode. The process involves generating multiple possible conformations of the ligand within the active site of the target protein and scoring these poses based on a scoring function that estimates the binding free energy. A lower binding energy (more negative value) suggests a more stable ligand-receptor complex.

The results of a docking study reveal key information, such as the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds (e.g., with the carboxylic acid group), hydrophobic interactions (with the chromene ring system), and halogen bonds (involving the fluorine atom). Such analyses can guide the rational design of more potent and selective derivatives. Studies on similar chromene structures have shown their potential to interact with targets like cancer-related proteins, highlighting the utility of this approach. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: Data is for illustrative purposes only.)

ParameterDescriptionResult
Binding Energy Estimated free energy of binding (lower is better).-8.2 kcal/mol
Interacting Residues Amino acids in the active site that form key contacts.Lys 78, Tyr 152, Phe 268
Hydrogen Bonds Specific hydrogen bond interactions formed.Carboxylic acid with Lys 78; Fluorine with Tyr 152
Hydrophobic Interactions Interactions involving non-polar groups.Benzene (B151609) ring of chromene with Phe 268

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an effective tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction pathway. This helps in understanding reaction feasibility, predicting product selectivity, and optimizing reaction conditions.

For this compound, computational modeling could be used to explore its synthesis. For instance, studies on the synthesis of the general 2H-chromene-3-carboxylic acid framework have utilized DFT to elucidate complex catalytic cycles. arctomsci.com A rhodium-catalyzed C-H activation and annulation reaction was shown through computation to proceed via a Rh(III)–Rh(V)–Rh(III) pathway, which was energetically more favorable than a competing Rh(III)–Rh(I)–Rh(III) pathway. arctomsci.com By calculating the free energy barriers for each step, researchers could confirm the most likely sequence of events at a molecular level. Similar computational approaches could be applied to understand the specific influence of the 8-fluoro substituent on the synthesis or subsequent reactions of the target molecule.

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms.

For this compound, a key area of conformational flexibility is the rotation around the C3-C(O)OH single bond. This rotation gives rise to different spatial arrangements of the carboxylic acid group relative to the chromene ring system. Computational studies on related ethyl 2H-chromene-3-carboxylates have shown that the most stable conformations are typically planar, with the ester group's carbonyl arranged either s-cis or s-trans relative to the C2-C3 double bond of the chromene ring. bldpharm.com The energy difference between these conformers is often small, typically less than 0.5 kcal/mol, suggesting that both may be present in equilibrium. bldpharm.com

A similar analysis for this compound would involve systematically rotating the carboxylic acid group and calculating the potential energy at each step. This would reveal the lowest energy conformers and the energy barriers separating them. The presence of the fluorine atom at the 8-position could potentially influence the conformational preference through steric or electronic effects, a hypothesis that computational analysis could readily test.

Structure Activity Relationship Sar Studies of Fluoro Substituted Chromene 3 Carboxylic Acids

Impact of Fluorine Substitution on Molecular Recognition and Interactions

The introduction of a fluorine atom into a molecular scaffold can significantly alter its interaction with biological targets. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. However, its electronic properties can lead to profound changes in molecular recognition.

The carbon-fluorine bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic interactions with electron-deficient areas of a protein's binding pocket. Furthermore, fluorine can participate in non-covalent interactions such as hydrogen bonds (acting as a weak hydrogen bond acceptor) and multipolar interactions with backbone amides or other polar functional groups.

In the case of 8-Fluoro-2H-chromene-3-carboxylic acid, the fluorine atom at the C-8 position of the benzopyran ring would influence the electron distribution of the entire aromatic system. This alteration in electronic properties can modulate the acidity of the carboxylic acid group at the 3-position, which is often a critical group for interaction with biological targets. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with positively charged residues in a binding site.

Substituent Effects on Chromene-3-carboxylic Acid Scaffold Properties

The chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The properties of this scaffold can be fine-tuned by introducing various substituents at different positions of the chromene ring.

The electronic nature of the substituent on the benzene (B151609) ring of the chromene nucleus significantly influences the reactivity and biological activity of the molecule. Electron-withdrawing groups, such as fluorine, are known to modulate the electronic landscape of the aromatic ring. For instance, studies on related fluoroquinolone scaffolds have shown that a fluorine atom at a position equivalent to C-8 can influence the molecule's antibacterial activity.

While specific SAR studies on this compound are not extensively available in the reviewed literature, we can infer potential effects from studies on other substituted chromenes. For example, the presence of a substituent at the C-6 position has been shown to be suitable for derivatization without losing affinity for certain receptors. This suggests that the benzene ring portion of the chromene scaffold is amenable to substitution to modulate activity.

The following table summarizes the general effects of substituents on the properties of a carboxylic acid, which can be extrapolated to the chromene-3-carboxylic acid scaffold.

Substituent TypeEffect on AcidityRationale
Electron-Withdrawing (e.g., -F, -Cl, -NO2)IncreasesStabilizes the carboxylate anion through inductive effect.
Electron-Donating (e.g., -CH3, -OCH3)DecreasesDestabilizes the carboxylate anion through inductive effect.

Interactive Data Table: Predicted Physicochemical Properties of Fluorinated Chromene-3-carboxylic Acid Isomers

Note: The following data is predictive and based on computational models, as extensive experimental data for direct comparison is not available in the public domain.

CompoundPosition of FluorinePredicted pKaPredicted LogP
Chromene-3-carboxylic acidUnsubstituted4.11.8
6-Fluoro-2H-chromene-3-carboxylic acid63.92.0
7-Fluoro-2H-chromene-3-carboxylic acid73.92.0
This compound 8 3.8 2.0

This predictive data suggests that the position of the fluorine atom has a subtle but noticeable effect on the acidity (pKa) of the carboxylic acid group, with the 8-fluoro isomer potentially being the most acidic among the fluorinated analogs.

Rational Design of Chromene-Based Scaffolds for Targeted Interactions

The rational design of novel therapeutic agents often involves leveraging the known SAR of a particular scaffold to optimize its interactions with a specific biological target. The chromene scaffold provides a versatile platform for such design strategies.

For the targeted design of 8-fluoro-chromene-based derivatives, several factors should be considered:

Target Identification: The first step is to identify the biological target and understand the key interactions within its binding site.

Role of the 8-Fluoro Substituent: The fluorine atom at the C-8 position can be strategically employed to:

Form specific hydrogen bonds or other polar interactions with the target protein.

Block an undesirable metabolic pathway, thereby increasing the compound's half-life.

Fine-tune the conformation of the molecule to better fit the binding pocket.

Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a key interaction point. It can be converted to esters, amides, or other bioisosteres to modulate binding affinity, selectivity, and pharmacokinetic properties.

Further Derivatization: Other positions on the chromene ring can be explored for substitution to improve potency and selectivity.

Advanced Applications in Materials Science and Chemical Biology

Development of Novel Materials with Tailored Optical Properties

The inherent fluorescence of the coumarin (B35378) core is significantly influenced by the nature and position of its substituents. The introduction of a fluorine atom at the 8-position of the 2H-chromene-3-carboxylic acid structure can modulate its electronic distribution, leading to tailored optical properties that are advantageous for the creation of new materials.

Fluorescent Probes and Markers for Spectroscopic Studies

Coumarin derivatives are well-established as environmentally sensitive fluorescent probes. nih.gov Their emission characteristics, such as intensity and wavelength, can be highly responsive to the local environment, including polarity and viscosity. The fluorine atom in 8-Fluoro-2H-chromene-3-carboxylic acid, with its high electronegativity, can enhance the photostability and quantum yield of the molecule, making it a promising candidate for a robust fluorescent marker.

Research on related fluorinated coumarins has demonstrated their utility in spectroscopic studies. For instance, amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid have been shown to exhibit substantially brighter fluorescence compared to their non-fluorinated counterparts, rendering them superior for the construction of fluorescent molecular probes. acs.org These probes have been successfully employed to study small molecule-protein interactions within living cells. acs.org The photophysical properties of such fluorinated coumarin derivatives make them attractive for various spectroscopic applications.

Table 1: Comparison of Photophysical Properties of Related Fluorinated Coumarin Probes

Compound Excitation Max (nm) Emission Max (nm) Application
6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) derivatives ~405 ~450 Cellular imaging, microtubule binding studies acs.org

Note: Specific data for this compound is not yet widely published; this table represents data from closely related compounds to illustrate the potential.

Aggregation-Induced Emission (AIE) Luminogens (AIEgens)

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This property is highly desirable for applications in optoelectronics, sensing, and bio-imaging. The development of AIE luminogens (AIEgens) often involves creating molecules with restricted intramolecular rotation in the aggregated state.

While direct evidence for AIE in this compound is not yet documented, the chromene scaffold is a component of known BioAIEgens. researchgate.net Furthermore, fluorination has been shown to play a role in the AIE properties of other molecular systems. For example, fluorinated macrocycles have exhibited unique AIE characteristics. rsc.org The rigid structure of the chromene ring, combined with the potential for intermolecular interactions involving the fluorine atom and the carboxylic acid group, suggests that derivatives of this compound could be engineered to exhibit AIE. Such AIEgens could find use in solid-state lighting and as "light-up" probes for biological systems.

Utilization as Chemical Probes for Cellular Imaging and Biosensing Applications

The development of fluorescent probes for cellular imaging and biosensing is a rapidly advancing field. Coumarin-based probes are particularly attractive due to their good cell permeability and biocompatibility. The introduction of fluorine can further enhance these properties.

Fluorinated coumarins have been successfully developed for the detection of biologically relevant species. For example, multi-fluorinated azido (B1232118) coumarins have been synthesized for the rapid and selective detection of hydrogen sulfide (B99878) (H₂S) in living cells. nih.gov The rate of the sensing reaction was found to increase with the degree of fluorine substitution. nih.gov Similarly, coumarin-based fluorescent chemosensors have been designed for the detection of fluoride (B91410) ions in aqueous solutions and for bioimaging in live cells. mdpi.com

Derivatives of this compound could be functionalized to create probes for specific analytes or cellular components. The carboxylic acid group provides a convenient handle for conjugation to targeting moieties or reactive groups. The inherent fluorescence of the fluorinated chromene core would serve as the reporting signal. For instance, linking it to a paclitaxel (B517696) molecule, as has been done with other fluorinated coumarins, could allow for the imaging of microtubules in living cells. acs.org

Role as Synthetic Intermediates in Complex Molecule Synthesis

Chromene-3-carboxylic acids are versatile building blocks in organic synthesis. acs.org The presence of multiple functional groups—the carboxylic acid, the double bond, and the aromatic ring—allows for a variety of chemical transformations. The fluorine atom in the 8-position can influence the reactivity of the aromatic ring and can be a desirable feature in the final target molecule, particularly in medicinal chemistry where fluorine substitution is often used to improve metabolic stability and binding affinity.

A notable example of a related compound's use as a synthetic intermediate is (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which is a key intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor. researchgate.net This highlights the value of fluorinated chromene carboxylic acids in the development of pharmaceuticals. This compound can similarly be envisioned as a starting material for the synthesis of a wide range of complex molecules with potential biological activity. The carboxylic acid can be converted to amides, esters, or other functional groups, while the chromene ring can undergo various modifications. researchgate.net

Potential Applications in Agrochemical and Cosmetic Chemistry (Chemical Basis)

The unique properties imparted by fluorine also suggest potential applications for this compound and its derivatives in the agrochemical and cosmetic industries.

In agrochemicals, the incorporation of fluorine into organic molecules is a common strategy to enhance their biological efficacy. nih.gov Fluorine can alter the electronic properties, lipophilicity, and metabolic stability of a compound, often leading to increased potency and a more favorable toxicological profile. Coumarin-3-carboxylic acid derivatives have been investigated for their antibacterial and fungicidal activities. acs.org The introduction of a fluorine atom, as in this compound, could lead to the development of new and more effective agrochemicals.

In the cosmetics industry, fluorinated compounds are valued for their ability to form durable, water-resistant films. verdantlaw.com They are often used in long-lasting foundations, mascaras, and lip products. While per- and polyfluoroalkyl substances (PFAS) are a focus of these applications, the principle of using fluorinated compounds to modify surface properties is well-established. verdantlaw.com Derivatives of this compound, particularly polymeric or long-chain ester derivatives, could potentially be explored for their film-forming and hydrophobic properties in cosmetic formulations. Additionally, the fluorescent nature of the compound could be utilized in specialized cosmetic products.

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